molecular formula C2H4O2S<br>C2H4O2S<br>HSCH2COOH B1676293 Thioglycolic acid CAS No. 68-11-1

Thioglycolic acid

Cat. No.: B1676293
CAS No.: 68-11-1
M. Wt: 92.12 g/mol
InChI Key: CWERGRDVMFNCDR-UHFFFAOYSA-N
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Description

Thioglycolic acid, also known as mercaptoacetic acid, is an organic compound with the chemical formula HSCH₂COOH. It is a colorless liquid with a strong, unpleasant odor. This compound contains both a thiol (mercaptan) and a carboxylic acid functional group, making it a versatile reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thioglycolic acid is typically synthesized by reacting chloroacetic acid with alkali metal hydrosulfides (such as sodium hydrosulfide or potassium hydrosulfide) in an aqueous medium . The reaction can be represented as follows:

ClCH2COOH+NaHSHSCH2COOH+NaCl\text{ClCH}_2\text{COOH} + \text{NaHS} \rightarrow \text{HSCH}_2\text{COOH} + \text{NaCl} ClCH2​COOH+NaHS→HSCH2​COOH+NaCl

Industrial Production Methods: In industrial settings, this compound can also be produced via the Bunte salt method, which involves the reaction of sodium thiosulfate with chloroacetic acid to form a Bunte salt, followed by acid hydrolysis :

ClCH2COOH+Na2S2O3Na[O\text{ClCH}_2\text{COOH} + \text{Na}_2\text{S}_2\text{O}_3 \rightarrow \text{Na}[O ClCH2​COOH+Na2​S2​O3​→Na[O

Biological Activity

Thioglycolic acid (TGA), also known as mercaptoacetic acid, is a sulfur-containing organic compound widely used in various industries, particularly in hairdressing and cosmetic applications. Its biological activity has garnered attention due to its potential effects on cellular processes and its therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and clinical applications.

  • Molecular Formula : C₂H₄O₂S
  • Molecular Weight : 92.12 g/mol
  • Solubility : Highly soluble in water, alcohol, and ether.

This compound functions primarily through its thiol group (-SH), which can form disulfide bonds with cysteine residues in proteins. This property is crucial for its biological interactions:

  • Reduction of Disulfide Bonds : TGA reduces disulfide bonds in keratin, leading to the softening and restructuring of hair and skin.
  • Chelation Properties : TGA has an affinity for metal ions (e.g., iron), allowing it to chelate iron from hemosiderin deposits, making it useful in treating hyperpigmentation conditions .

1. Cellular Effects

Research indicates that TGA can influence oocyte maturation and cellular integrity:

  • A study demonstrated that TGA impairs oocyte maturation in mice, showing a dose-dependent increase in spindle area and a decrease in activated oocytes at higher concentrations (75.62 mg/kg and 151.25 mg/kg) compared to controls .
Dose (mg/kg)Activated Oocytes (%)Spindle Area (µm²)
Control8510
37.818012
75.626015
151.254020

2. Dermal Effects

TGA is utilized in chemical peels for skin rejuvenation:

  • Clinical studies have shown that a series of applications of 10% TGA gel peels effectively treat constitutional periorbicular hyperpigmentation. Patients experienced significant improvements in skin texture and reduction in fine lines after multiple treatments .
Treatment SessionDuration (minutes)Observed Effects
Session 12Mild erythema
Session 25Moderate erythema, slight crusting
Session 38Improved skin tone
Final Session15Significant reduction in hyperpigmentation

3. Toxicity Studies

TGA's safety profile has been evaluated through various toxicity studies:

  • The acute dermal toxicity study revealed an LD50 of approximately 848 mg/kg in rabbits, indicating moderate toxicity . Additionally, repeated exposure studies showed skin irritation but no significant systemic toxicity at lower doses (NOAEL >180 mg/kg) .

Case Study: this compound Poisoning

A notable case involved a patient who experienced severe respiratory distress following exposure to high concentrations of TGA during a hair treatment procedure. The symptoms included irritation of mucous membranes and gastrointestinal distress, highlighting the need for careful handling of this compound .

Scientific Research Applications

Skin Treatments

Thioglycolic acid is prominently used in cosmetic formulations due to its ability to act as a keratolytic agent. It facilitates the removal of dead skin cells and enhances skin texture. A study highlighted the efficacy of a 10% this compound gel peel in treating under-eye circles, with patients reporting significant clinical satisfaction. The compound's chelating properties allow it to bind iron in hemosiderin, making it effective for treating hyperpigmentation conditions .

Table 1: Efficacy of this compound in Dermatological Applications

Application Concentration Results
Under-eye circles treatment10%High patient satisfaction; significant improvement
Treatment of hemosiderotic dyschromias5-12%Effective iron chelation; reduced pigmentation

Reproductive Toxicology Studies

Research has indicated that this compound exhibits reproductive toxicity in animal models. A study demonstrated that exposure to this compound inhibited oocyte maturation in mice, affecting chromosomal arrangement and spindle configuration. The findings suggest that this compound interferes with biochemical processes during meiosis, leading to aberrant oocyte development .

Table 2: Effects of this compound on Oocyte Maturation

Dose (mg/kg) Effect on Oocyte Maturation Chromosomal Arrangement
37.81Normal maturationNormal
75.62Decreased first polar body formationAbnormal spindle configuration
151.25Inhibited maturationSignificant spindle elongation

Analytical Chemistry Applications

This compound is utilized in various analytical techniques, particularly in solid-phase microextraction and chromatography. Its ability to form stable complexes with metal ions enhances the sensitivity and selectivity of analytical methods.

Case Study: Air Quality Monitoring

A study measured this compound concentrations in indoor air at beauty salons where ammonium thioglycolate was used. The findings highlighted the significance of monitoring air quality for occupational safety due to potential inhalation exposure .

Safety and Toxicological Profile

Toxicological assessments reveal that while this compound can cause skin irritation and respiratory issues upon exposure, it is not considered genotoxic or carcinogenic at concentrations typically encountered in consumer products. The no-observed-adverse-effect levels (NOAEL) for systemic toxicity were established at higher doses than those commonly used in applications .

Table 3: Toxicological Data Summary

Study Type Findings
Acute dermal toxicityLD50 = 848 mg/kg in rabbits
Repeated dose dermal toxicitySkin irritation observed; NOAEL > 360 mg/kg
Genotoxicity assaysNo mutagenicity or clastogenic potential found

Q & A

Basic Research Questions

Q. What experimental precautions are critical when handling thioglycolic acid in laboratory settings?

this compound requires strict safety protocols due to its corrosive nature and potential health risks. Researchers should use fume hoods, wear nitrile gloves, and avoid skin contact. Chronic exposure may cause dermatitis, necessitating regular medical monitoring . Emergency procedures include immediate skin washing with water and avoiding ingestion or inhalation. Workplace controls should align with OSHA guidelines, including proper ventilation and hygiene practices .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are standard for confirming this compound’s functional groups (e.g., -SH and -COOH). FTIR peaks at ~2550 cm⁻¹ (S-H stretch) and 1700 cm⁻¹ (C=O stretch) are diagnostic. NMR (¹H) shows signals at δ 1.6–2.0 ppm (SH proton) and δ 10–12 ppm (carboxylic acid proton). Cross-referencing with CAS 68-11-1 ensures accurate identification .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Calibration curves (1.0–60.0 µg/mL) using UV-VIS spectrophotometry at 540 nm are effective. Include controls for interference, such as sodium lauryl sulfate (SDS), to enhance specificity. Method validation should assess linearity (R² > 0.99), precision (%RSD < 5%), and recovery rates (90–110%) .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-mediated functionalization of metal-organic frameworks (MOFs)?

Successful thiolation of MOFs like [Cu(INA)₂] requires refluxing this compound at 80°C, while higher temperatures (150°C) may fail due to ligand instability. Use XRPD and FTIR to confirm coordination via sulfur atoms. For example, functionalized [Cu(INA)₂] shows shifted FTIR peaks (S-H at 2550 cm⁻¹) and CHN analysis confirming sulfur incorporation. In contrast, [Cu₃(BTC)₂] resists functionalization under similar conditions, highlighting ligand-dependent reactivity .

Q. What strategies resolve contradictory data in this compound-based synthesis studies?

Contradictions (e.g., successful vs. failed MOF functionalization) require systematic analysis:

  • Compare synthetic parameters (temperature, solvent, stoichiometry).
  • Use XRPD to assess crystallinity changes and FTIR to track ligand binding.
  • Validate with elemental analysis (CHNS) to quantify sulfur content. Document all variables in supplementary materials to ensure reproducibility .

Q. How does this compound interact with Sn(II)/Sn(IV) in spectrophotometric assays, and how can interference be mitigated?

this compound reduces Sn(IV) to Sn(II), forming a stable dithiol complex detectable at 540 nm. However, competing ligands (e.g., chloride) may interfere. Add SDS to stabilize the complex and suppress interference. Calibration in Sn(II)-only systems achieves linearity (R² = 0.998), while Sn(IV) systems require pre-reduction with this compound .

Q. Methodological Guidance

Q. How to design reproducible synthesis protocols for this compound derivatives?

  • Detail reagent purity, molar ratios, and reaction times.
  • Include step-by-step procedures for purification (e.g., recrystallization in ethanol).
  • Provide characterization data (FTIR, NMR, CHNS) for key intermediates.
  • Reference prior studies (e.g., MOF functionalization ) to contextualize methods.

Q. What systematic approaches ensure comprehensive literature reviews on this compound applications?

  • Use databases like Google Scholar and ERIC with keywords: "this compound MOF," "spectrophotometric analysis," and "toxicity assessment."
  • Filter for peer-reviewed articles (2015–2025) and prioritize high-impact journals.
  • Apply exclusion criteria: remove non-academic sources (e.g., commercial websites) and studies lacking mechanistic insights .

Properties

IUPAC Name

2-sulfanylacetic acid
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InChI

InChI=1S/C2H4O2S/c3-2(4)1-5/h5H,1H2,(H,3,4)
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InChI Key

CWERGRDVMFNCDR-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)S
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Molecular Formula

C2H4O2S, Array
Record name THIOGLYCOLIC ACID
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Related CAS

150-49-2 (bismuth(3+).hydrochloride salt[3:1:3]), 29820-13-1 (calcium salt[1:1]), 34452-51-2 (mono-potassium salt), 367-51-1 (mono-hydrochloride salt), 5421-46-5 (mono-ammonium salt), 814-71-1 (calcium salt[2:1])
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DSSTOX Substance ID

DTXSID8026141
Record name Thioglycolic acid
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Molecular Weight

92.12 g/mol
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Physical Description

Thioglycolic acid appears as a colorless liquid with an unpleasant odor. Density 1.325 g / cm3. Used to make permanent wave solutions and depilatories. Corrosive to metals and tissue., Liquid, Colorless liquid with a strong, disagreeable odor characteristic of mercaptans. [Note: Olfactory fatigue may occur after short exposures.]; [NIOSH], COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong, disagreeable odor characteristic of mercaptans., Colorless liquid with a strong, disagreeable odor characteristic of mercaptans. [Note: Olfactory fatigue may occur after short exposures.]
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Record name Acetic acid, 2-mercapto-
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Boiling Point

248 °F at 20 mmHg (NTP, 1992), 120 °C at 20 mm Hg, 120 °C, 248 °F at 20 mmHg
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Flash Point

235 °F (NTP, 1992), 126 °C, open cup, 130 °C (Closed cup), 126 °C o.c., 235 °F, >230 °F
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with water, Miscible with chloroform, benzene and many other organic solvents, Miscible with ethanol, and ethyl ether; slightly soluble in chloroform, Miscible with mono- and polyalcohols, ethers, ketones, esters, chlorinated hydrocarbons, and aromatic hydrocarbons, but not with aliphatic hydrocarbons., Solubility in water: miscible, Miscible
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Density

1.3253 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.3253 g/cu cm at 20 °C, Relative density (water = 1): 1.3, 1.33, 1.32
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Vapor Density

3.18 (Air = 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

10 mmHg at 64 °F (NIOSH, 2023), 0.08 [mmHg], Vapor pressure: 0.02 kPa at 30 °C, 8.68X10-2 mm Hg at 25 °C, Vapor pressure, kPa at 18 °C: 1.3, 10 mmHg at 64 °F, (64 °F): 10 mmHg
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Impurities

Cosmetic grade Thioglycolic Acid consists of Thioglycolic Acid (78% minimum), iron (0.02 ppm maximum), and monochloroacetic acid (0.05% maximum). The following are listed in the CTFA Specification for Thioglycolic Acid: dithiodiglycolic acid (2.0% maximum), sulfated ash (0.05% maximum), arsenic (3 ppm maximum), copper (1 ppm maximum), and lead (20 ppm maximum). /Other sources/ reported that Thioglycolic Acid was pure at 99%. Water content was <0.3% and dithiodiglycolic acid, thioglycolides, and monochloroacetic acid were reported as <0.4%, <0.3%, and <100 ppm, respectively.
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Color/Form

Colorless liquid, Clear, colorless liquid, Water-white liquid

CAS No.

68-11-1
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Melting Point

2.3 °F (NTP, 1992), -16.5 °C, 2.3 °F, 2 °F
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Retrosynthesis Analysis

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